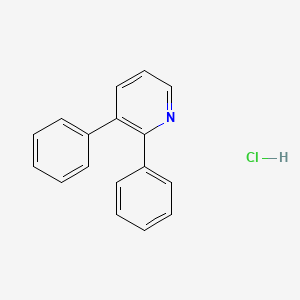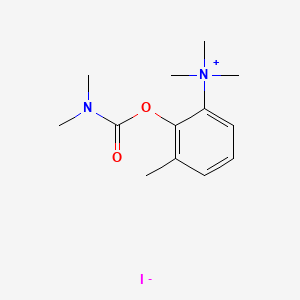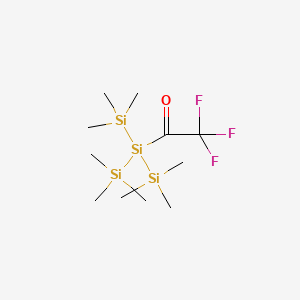
Trifluoroacetyl-tris(trimethylsilyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroacetyl-tris(trimethylsilyl)silane is an organosilicon compound with the molecular formula C11H27F3OSi4. It is known for its unique chemical properties and has found applications in various fields of scientific research and industry. This compound is characterized by the presence of trifluoroacetyl and trimethylsilyl groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of trifluoroacetyl-tris(trimethylsilyl)silane typically involves the reaction of trifluoroacetyl chloride with tris(trimethylsilyl)silane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
[ \text{CF}_3\text{COCl} + \text{(TMS)}_3\text{SiH} \rightarrow \text{CF}_3\text{CO}\text{(TMS)}_3\text{Si} + \text{HCl} ]
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction. The product is then purified by distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Trifluoroacetyl-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions, where it donates hydrogen atoms to reduce other compounds.
Hydrosilylation: It participates in hydrosilylation reactions with alkenes and alkynes, adding across the carbon-carbon multiple bonds.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
Common reagents used in these reactions include radical initiators, catalysts such as platinum or palladium, and various solvents like toluene or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Trifluoroacetyl-tris(trimethylsilyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical-based reactions and hydrosilylation processes. Its ability to donate hydrogen atoms makes it valuable in reduction reactions.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: It is investigated for its potential use in drug development and the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoroacetyl-tris(trimethylsilyl)silane involves the generation of silyl radicals, which are highly reactive intermediates. These radicals can initiate chain reactions, leading to the reduction of functional groups or the addition of silyl groups to unsaturated compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants.
Comparison with Similar Compounds
Trifluoroacetyl-tris(trimethylsilyl)silane can be compared with other similar compounds, such as tris(trimethylsilyl)silane and trifluoroacetylsilane. While all these compounds contain silyl groups, this compound is unique due to the presence of both trifluoroacetyl and trimethylsilyl groups, which enhance its reactivity and versatility in chemical reactions.
Tris(trimethylsilyl)silane: Known for its use in radical-based reductions and hydrosilylation reactions.
Trifluoroacetylsilane: Primarily used in the synthesis of fluorinated compounds and as a reagent in organic synthesis.
Properties
CAS No. |
81671-46-7 |
|---|---|
Molecular Formula |
C11H27F3OSi4 |
Molecular Weight |
344.67 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-tris(trimethylsilyl)silylethanone |
InChI |
InChI=1S/C11H27F3OSi4/c1-16(2,3)19(17(4,5)6,18(7,8)9)10(15)11(12,13)14/h1-9H3 |
InChI Key |
YZPBGNQKCOMGON-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C(=O)C(F)(F)F)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



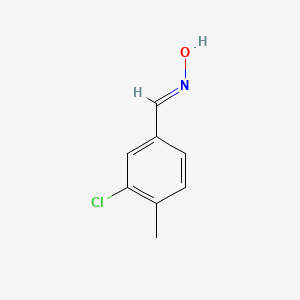
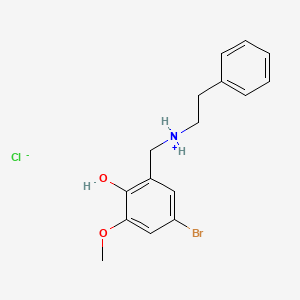

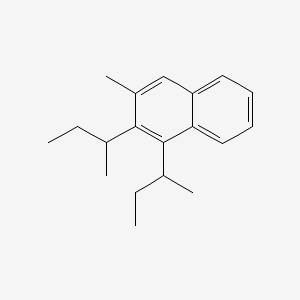

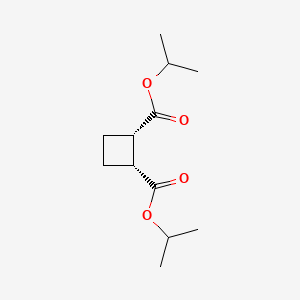

![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)

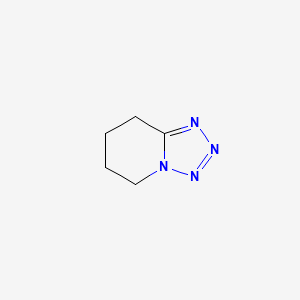
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
